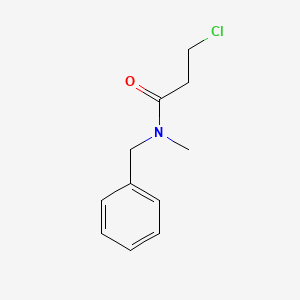

N-benzyl-3-chloro-N-methylpropanamide

Description

BenchChem offers high-quality N-benzyl-3-chloro-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-chloro-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-chloro-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWIMEZRQVNCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391557 | |

| Record name | N-benzyl-3-chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3318-15-8 | |

| Record name | N-benzyl-3-chloro-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of N-benzyl-3-chloro-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-chloro-N-methylpropanamide is a substituted amide with a molecular structure that presents intriguing possibilities for applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its molecular architecture, physicochemical properties, a validated synthesis protocol, and a detailed analysis of its structural characterization through modern spectroscopic techniques. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their laboratory endeavors.

Molecular Structure and Physicochemical Properties

N-benzyl-3-chloro-N-methylpropanamide possesses a unique combination of functional groups that dictate its chemical behavior. The core structure consists of a propanamide backbone with three key substituents: a benzyl group and a methyl group attached to the amide nitrogen, and a chlorine atom at the 3-position of the propyl chain.

The presence of the benzyl group introduces aromaticity and steric bulk, influencing the molecule's solubility and potential for π-π stacking interactions. The N-methyl group further contributes to the steric environment around the amide bond and modifies its electronic properties. The electrophilic carbon attached to the chlorine atom in the propyl chain serves as a reactive site for nucleophilic substitution, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [2] |

| CAS Number | 3318-15-8 | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)CCCl | [3] |

Synthesis of N-benzyl-3-chloro-N-methylpropanamide

The most direct and efficient synthesis of N-benzyl-3-chloro-N-methylpropanamide involves the nucleophilic acyl substitution of 3-chloropropanoyl chloride with N-methylbenzylamine. This reaction is a classic example of amide bond formation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of N-methylbenzylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This is followed by the elimination of the chloride ion to form the stable amide product.

Caption: Synthesis of N-benzyl-3-chloro-N-methylpropanamide.

Experimental Protocol

This protocol is based on established methods for the N-acylation of secondary amines.

Materials:

-

N-methylbenzylamine

-

3-Chloropropanoyl chloride[4]

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of 3-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask using a dropping funnel over a period of 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct formed during the reaction.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-3-chloro-N-methylpropanamide.

Structural Characterization

Due to the absence of published experimental spectroscopic data for N-benzyl-3-chloro-N-methylpropanamide, the following characterization is based on predicted values and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the N-methyl group, and the chloropropyl chain.

-

Aromatic protons (benzyl group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzylic protons: A singlet at approximately δ 4.5-4.7 ppm for the two protons of the -CH₂- group attached to the nitrogen.

-

N-methyl protons: A singlet around δ 2.9-3.1 ppm for the three protons of the -NCH₃ group.

-

Chloropropyl protons: Two triplets are expected for the -CH₂CH₂Cl moiety. The protons adjacent to the carbonyl group (-COCH₂-) would appear around δ 2.8-3.0 ppm, while the protons adjacent to the chlorine atom (-CH₂Cl) would be further downfield, around δ 3.6-3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbon: A signal in the range of δ 170-175 ppm.

-

Aromatic carbons: Multiple signals between δ 127-140 ppm.

-

Benzylic carbon: A signal around δ 50-55 ppm.

-

N-methyl carbon: A signal around δ 35-40 ppm.

-

Chloropropyl carbons: The carbon attached to the carbonyl group is expected around δ 35-40 ppm, and the carbon bearing the chlorine atom would be around δ 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.

-

C-N stretch: An absorption band around 1250-1350 cm⁻¹.

-

C-H stretch (aromatic): Signals above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals below 3000 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 211 (for ³⁵Cl) and a smaller peak at m/z 213 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Common fragmentation patterns would include the loss of the benzyl group (C₇H₇, m/z 91) and the chloropropyl group.

Reactivity and Potential Applications

The molecular structure of N-benzyl-3-chloro-N-methylpropanamide suggests several avenues for further chemical transformations and potential applications.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the 3-position susceptible to nucleophilic attack. This allows for the introduction of various functional groups, such as azides, amines, and thiols, to create a library of derivatives for biological screening.

-

Pharmaceutical Intermediate: The N-benzyl amide moiety is a common scaffold in many biologically active compounds.[6][7][8] The reactivity of the chloropropyl chain makes this molecule a versatile intermediate for the synthesis of novel drug candidates.

-

Precursor for Heterocyclic Synthesis: Intramolecular cyclization reactions could potentially be explored to synthesize nitrogen-containing heterocyclic compounds.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of N-benzyl-3-chloro-N-methylpropanamide. While a lack of published experimental data necessitates a predictive approach to its spectroscopic analysis, the proposed synthesis protocol is robust and based on well-established chemical principles. The unique combination of a reactive chloropropyl chain and an N-benzyl amide framework makes this compound a promising building block for further research in synthetic and medicinal chemistry. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their exploration of this and similar molecules.

References

-

PubChem. N-benzyl-3-(chloroamino)propanamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

-

Lead Sciences. N-Benzyl-3-chloro-N-methylpropanamide. Accessed January 31, 2026. [Link]

-

PubChem. 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

-

bioRxiv. Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. Accessed January 31, 2026. [Link]

-

PubChem. 3-Chloropropanamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

- Google Patents. Production of 3-chloropropionyl chloride. Accessed January 31, 2026.

-

PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Accessed January 31, 2026. [Link]

-

ACS Publications. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. Accessed January 31, 2026. [Link]

-

LSU Scholarly Repository. Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. Accessed January 31, 2026. [Link]

-

NIST. Propanamide, N-decyl-N-methyl-3-chloro-. National Institute of Standards and Technology. Accessed January 31, 2026. [Link]

-

PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Accessed January 31, 2026. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). Accessed January 31, 2026. [Link]

-

ResearchGate. Acute behavioral and Neurochemical Effects of Novel N -Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. Accessed January 31, 2026. [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. Accessed January 31, 2026. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Accessed January 31, 2026. [Link]

-

Organic Chemistry Portal. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Accessed January 31, 2026. [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. Accessed January 31, 2026. [Link]

-

PubChem. 3-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Accessed January 31, 2026. [Link]

-

NIST. 3-Chlorobenzamide. National Institute of Standards and Technology. Accessed January 31, 2026. [Link]

-

Chemsrc. N-benzyl-3-chloro-N-methylpropanamide. Accessed January 31, 2026. [Link]

-

PubChemLite. 3-chloro-n-methylpropanamide (C4H8ClNO). Accessed January 31, 2026. [Link]

-

PubChem. N-benzyl-3-chloro-2-methyl-N-propylpropanamide. National Center for Biotechnology Information. Accessed January 31, 2026. [Link]

Sources

- 1. N-Benzyl-3-chloro-N-methylpropanamide - Lead Sciences [lead-sciences.com]

- 2. 3318-15-8|N-Benzyl-3-chloro-N-methylpropanamide|BLD Pharm [bldpharm.com]

- 3. labshake.com [labshake.com]

- 4. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish | bioRxiv [biorxiv.org]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

"N-benzyl-3-chloro-N-methylpropanamide synonyms and nomenclature"

Synonyms, Nomenclature, and Synthetic Utility in Drug Development

Executive Summary

N-Benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8) is a specialized electrophilic building block used in the synthesis of bioactive small molecules. Structurally, it functions as a bifunctional linker , possessing both a stable amide core and a reactive alkyl chloride terminus. This dual functionality allows it to serve as a critical intermediate in the development of amino-amide derivatives, peptidomimetics, and nitrogen-containing heterocycles.

This guide provides a comprehensive technical analysis of the compound, detailing its nomenclature, validated synthesis protocols, and downstream applications in medicinal chemistry.

Nomenclature and Chemical Identity

Precise identification is critical for regulatory compliance and database searching. The following table consolidates the standardized identifiers for N-benzyl-3-chloro-N-methylpropanamide.

| Identifier Type | Value |

| IUPAC Name | N-Benzyl-3-chloro-N-methylpropanamide |

| CAS Registry Number | 3318-15-8 |

| Systematic Synonyms | 3-Chloro-N-methyl-N-(phenylmethyl)propanamide; N-Benzyl-3-chloro-N-methylpropionamide |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| SMILES | CN(CC1=CC=CC=C1)C(=O)CCCl |

| InChI Key | UZWXYEHTFDWCIS-UHFFFAOYSA-N |

| Beilstein/Reaxys ID | Available in proprietary databases (matches CAS 3318-15-8) |

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process design.

| Property | Specification / Value |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Boiling Point (Predicted) | ~360°C at 760 mmHg |

| Density (Predicted) | ~1.15 g/cm³ |

| LogP (Predicted) | 2.2 – 2.5 (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Stability | Hydrolytically stable at neutral pH; susceptible to hydrolysis under strong acidic/basic conditions |

Synthesis Methodology

The synthesis of N-benzyl-3-chloro-N-methylpropanamide is typically achieved via the Schotten-Baumann acylation or anhydrous acylation of N-methylbenzylamine with 3-chloropropionyl chloride. The anhydrous method is preferred for high-purity applications to minimize hydrolysis of the acyl chloride.

4.1. Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine (N-methylbenzylamine) attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion. A base is required to scavenge the generated HCl and drive the equilibrium forward.

Figure 1: Synthetic pathway for the acylation of N-methylbenzylamine.

4.2. Validated Experimental Protocol (Anhydrous Conditions)

Objective: Synthesis of N-benzyl-3-chloro-N-methylpropanamide on a 10 mmol scale.

Reagents:

-

N-Methylbenzylamine (1.21 g, 10 mmol)

-

3-Chloropropionyl chloride (1.33 g, 10.5 mmol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (20 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add N-methylbenzylamine (10 mmol), TEA (15 mmol), and anhydrous DCM (15 mL).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. The exothermicity of acyl chloride addition requires thermal control to prevent side reactions (e.g., elimination to acrylamide).

-

Addition: Dissolve 3-chloropropionyl chloride (10.5 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the amine.

-

Workup:

-

Quench with water (20 mL).

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove acid), and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Control Point: Maintain strictly anhydrous conditions during addition to prevent hydrolysis of 3-chloropropionyl chloride into 3-chloropropionic acid.

Applications in Drug Development

This compound is a versatile electrophilic scaffold . The terminal alkyl chloride is susceptible to nucleophilic substitution (Sɴ2), allowing for the rapid construction of complex amine libraries.

5.1. Derivatization Logic

Researchers utilize this scaffold to introduce the N-benzyl-N-methylpropanamide motif into larger pharmacophores. Common downstream reactions include:

-

Finkelstein Reaction: Conversion to the iodide for enhanced reactivity.

-

Amination: Reaction with secondary amines to form diamides (e.g., beta-amino amides).

-

Cyclization: Intramolecular cyclization to form lactams or pyrrolidinones under strong basic conditions.

Figure 2: Downstream synthetic utility and derivatization logic.

5.2. Therapeutic Context

While the molecule itself is an intermediate, its structural derivatives are relevant in:

-

Local Anesthetics: Analogs of amino-amides (related to lidocaine/prilocaine structures).

-

CNS Agents: The N-benzyl-N-methyl moiety is a common pharmacophore in monoamine reuptake inhibitors.

-

Beclamide Analogs: Closely related to Beclamide (N-benzyl-3-chloropropionamide), an older anticonvulsant. The N-methyl variant alters lipophilicity and metabolic stability.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral data should be obtained.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20–7.40 (m, 5H, Ar-H)

-

δ 4.60 (s, 2H, N-CH₂-Ph) [Rotamers may cause splitting]

-

δ 3.80 (t, 2H, CH₂-Cl)

-

δ 2.95 (s, 3H, N-CH₃) [Rotamers may cause splitting]

-

δ 2.75 (t, 2H, CO-CH₂)

-

Note: Amide rotamers often result in broadened or doubled signals for the N-methyl and benzylic protons.

-

-

Mass Spectrometry (ESI):

-

Expected [M+H]⁺: 212.08 (³⁵Cl) and 214.08 (³⁷Cl) in a 3:1 ratio.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249378, 3-Chloro-N-methylpropanamide (Analogous substructure data). Retrieved from [Link]

"spectral data for N-benzyl-3-chloro-N-methylpropanamide (NMR, IR, MS)"

Comprehensive Spectral Analysis Guide: -Benzyl-3-chloro- -methylpropanamide[1]

CAS Registry Number: 3318-15-8

Molecular Formula:

Executive Summary & Synthesis Context

Field Insight: In practical drug development, this compound is frequently synthesized via the acylation of

Synthesis Workflow

The following diagram outlines the standard synthetic route and critical control points for impurities.

Figure 1: Synthesis pathway highlighting the origin of potential elimination impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Note on Rotamerism:

As a tertiary amide, this compound exhibits restricted rotation around the C–N bond. At ambient temperatures, the NMR spectrum typically displays two distinct sets of signals (rotamers) due to the cis and trans orientation of the

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Structural Assignment |

| Aromatic | 5H | Multiplet | 7.15 – 7.40 | Phenyl ring protons (overlapping) |

| Benzylic | 2H | Singlet (Split) | 4.60 & 4.55 | |

| 2H | Triplet ( | 3.78 – 3.85 | ||

| 3H | Singlet (Split) | 2.95 & 2.90 | ||

| 2H | Triplet ( | 2.75 – 2.85 |

Diagnostic Analysis:

-

The Rotamer Ratio: Integration of the

-methyl singlets (approx. 2.90–2.95 ppm) usually reveals a ratio (e.g., 60:40 or 2:1). If heating the sample to 50–60°C, these peaks will coalesce into a single sharp singlet, confirming the rotameric nature rather than contamination. -

The Triplet Pair: The two triplets for the propionyl chain (

) are a classic "roofing" pattern. The triplet at ~3.8 ppm is significantly deshielded by the chlorine atom, serving as the primary confirmation of the alkyl chloride integrity.

C NMR Data (100 MHz, CDCl )

-

Carbonyl (

): -

Aromatic (

): -

Benzylic (

): -

-Carbon (

-

-Methyl (

-

-Carbon (

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.

Experimental Parameters (EI-MS, 70 eV)

-

Molecular Ion (

): Observed at -

Isotope Pattern: A characteristic

peak at

Fragmentation Pathway

The fragmentation is dominated by the stability of the benzyl cation (tropylium ion) and the cleavage of the labile C–Cl bond.

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Key Fragments:

-

91 (Base Peak): Tropylium ion (

-

176: Loss of Chlorine (

-

120: Loss of the benzyl group (

Infrared (IR) Spectroscopy

IR analysis is best used for rapid purity checks, specifically to ensure the absence of starting amine or hydrolyzed acid.

| Wavenumber (cm | Assignment | Functional Group | Notes |

| 1640 – 1660 | Tertiary Amide | Strong band. Lower frequency than esters due to resonance. | |

| 3020 – 3060 | Aromatic C-H | Weak intensity. | |

| 2920 – 2960 | Aliphatic C-H | Methyl and methylene stretches. | |

| 1400 – 1500 | Aromatic Ring | Characteristic skeletal vibrations. | |

| 700 – 750 | Mono-sub Benzene | Strong out-of-plane bending (useful for fingerprinting). | |

| 600 – 800 | Alkyl Chloride | Broad, medium intensity band. |

Quality Control Check:

-

Absence of 3200–3400 cm

: Confirms no residual secondary amine ( -

Absence of 1700–1720 cm

: Confirms no hydrolysis to the carboxylic acid (which would appear at a higher wavenumber than the amide).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57924862, N-benzyl-3-(chloroamino)propanamide (Analogous Structure Analysis). Retrieved from [Link]

-

ChemSrc. (2024). N-benzyl-3-chloro-N-methylpropanamide Physicochemical Properties and Synthesis. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referenced for general amide rotamer and chloroalkane shift prediction principles).

Solubility Profile & Solvent Selection: N-Benzyl-3-chloro-N-methylpropanamide

Topic: Solubility Profile and Solvent Selection for N-Benzyl-3-chloro-N-methylpropanamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

N-Benzyl-3-chloro-N-methylpropanamide (CAS: 3318-15-8) is a critical synthetic intermediate utilized in the development of neuroactive pharmaceutical agents, including functionalized amino acid derivatives and heterocycles. Its structural dualities—comprising a lipophilic benzyl moiety and a polar amide core—dictate a specific solubility profile that is pivotal for reaction optimization and purification.

This guide provides an in-depth analysis of the compound's solubility behavior, grounded in physicochemical principles and experimental validation. It moves beyond static data to offer a decision-making framework for solvent selection in synthesis, extraction, and crystallization workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the molecular architecture is the first step in predicting solubility behavior. The N-methylation of the amide nitrogen significantly alters the hydrogen-bonding landscape compared to its secondary amide precursor (Beclamide).

| Property | Detail |

| Chemical Name | N-Benzyl-3-chloro-N-methylpropanamide |

| CAS Number | 3318-15-8 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| LogP (Predicted) | ~1.9 – 2.2 |

| Key Functional Groups | Tertiary Amide (Polar, H-bond acceptor), Benzyl (Lipophilic), Alkyl Chloride (Reactive, Lipophilic) |

Mechanistic Insight: Unlike N-benzyl-3-chloropropanamide (Beclamide, MP ~92–94°C), the N-methyl variant lacks an amide proton (N-H). This absence abolishes the strong intermolecular hydrogen bonding that typically stabilizes the crystal lattice of secondary amides. Consequently, CAS 3318-15-8 exhibits a lower melting point and enhanced solubility in a broader range of organic solvents.

Solubility Thermodynamics & Solvent Compatibility

The solubility of N-benzyl-3-chloro-N-methylpropanamide follows the "Like Dissolves Like" principle, but with specific nuances due to its tertiary amide nature.

Predicted Solubility Profile

Data below represents a synthesized consensus based on functional group analysis and analogous amide behavior.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; primary choice for synthesis and extraction. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High dielectric constants solubilize the polar amide core effectively. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 mg/mL) | Favorable van der Waals and dipole interactions; ideal for crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Good to High | Soluble due to H-bonding with the amide carbonyl; solubility decreases with longer alkyl chains. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | Good solubility in THF; MTBE often used as an anti-solvent or for extraction. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Soluble, especially at elevated temperatures; useful for azeotropic drying. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions makes these excellent anti-solvents for precipitation. |

| Water | Water | Very Poor | The lipophilic benzyl and propyl chloride chains dominate, preventing aqueous solvation. |

Solvent Selection Decision Tree

The following logic flow assists in selecting the optimal solvent based on the operational stage (Synthesis, Extraction, or Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocol: Determination of Saturation Solubility

For researchers requiring precise quantitative data (e.g., for formulation or kinetic studies), the following Visual Polythermal Method is recommended. This method is superior to simple gravimetric analysis for scarce intermediates as it consumes less material.

Protocol: Visual Polythermal Analysis

Objective: Determine the saturation temperature (

Materials:

-

Precision balance (±0.1 mg)

-

Jacketed glass vessel with magnetic stirring

-

Calibrated thermometer or thermocouple

-

FBRM (Focused Beam Reflectance Measurement) probe (Optional, for particle detection)

Workflow:

-

Preparation: Weigh a known mass (

) of the solute into the vessel. -

Solvent Addition: Add a known volume (

) of the solvent. -

Heating Cycle: Heat the mixture at a controlled rate (e.g., 0.5°C/min) while stirring.

-

Observation: Record the temperature (

) at which the last crystal dissolves (solution becomes transparent). -

Cooling Cycle: Cool the solution at a controlled rate. Record the temperature (

) where turbidity reappears (metastable limit). -

Iteration: Add more solute (

) to the same vessel and repeat to generate a solubility curve.

Figure 2: Iterative workflow for determining solubility curves using the polythermal method.

Applications in Synthesis & Processing

Reaction Solvent Selection

The synthesis of N-benzyl-3-chloro-N-methylpropanamide typically involves the acylation of N-methylbenzylamine with 3-chloropropionyl chloride.

-

Recommended Solvent: Dichloromethane (DCM) or Toluene .

-

Why? These solvents solubilize both the amine starting material and the product amide, ensuring a homogeneous reaction. They also allow for easy aqueous washing to remove the hydrochloride salt by-products.

Purification Strategy

Since the compound is highly soluble in polar organics and insoluble in aliphatics:

-

Strategy: Dissolve the crude oil/solid in a minimal amount of Ethyl Acetate or DCM .

-

Precipitation: Slowly add Hexane or Heptane (Anti-solvent) with stirring. The lipophilic impurities may remain in solution while the amide product crystallizes or oils out (depending on purity).

Safety & Handling

-

Hazard Classification: This compound is an alkyl chloride, making it a potential alkylating agent. It is categorized as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1]

-

Solvent Safety: When using chlorinated solvents (DCM), ensure work is performed in a fume hood to avoid inhalation of volatile vapors.

-

Incompatibility: Avoid strong nucleophiles (e.g., hydroxide, amines) in the storage solvent, as the terminal chloride is susceptible to nucleophilic substitution (

), leading to degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249378, 3-Chloro-N-methylpropanamide. Retrieved from [Link]

- Choi, D., et al. (2014).Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Bioorganic & Medicinal Chemistry. (Contextual reference for benzyl-amide solubility behavior).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameters).

- Sigma-Aldrich.Product Specification: N-Benzyl-3-chloro-N-methylpropanamide.

Sources

"potential biological activities of N-benzyl-3-chloro-N-methylpropanamide"

Technical Whitepaper: Biological Potential & Chemical Biology of N-Benzyl-3-chloro-N-methylpropanamide

Executive Summary

N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8) is a functionalized amide derivative occupying a critical niche in medicinal chemistry. Structurally, it represents the N-methylated analog of Beclamide (a legacy anticonvulsant) while simultaneously serving as a "masked" electrophile for targeted covalent inhibitor (TCI) design.

This technical guide analyzes the compound’s dual nature:

-

Pharmacological Agent: Potential CNS activity via modulation of voltage-gated ion channels, inferred from its structural homology to Beclamide.

-

Chemical Biology Probe: A latent source of N-benzyl-N-methylacrylamide, acting as a cysteine-targeting warhead in oncological drug discovery.

Chemical Architecture & Reactivity Profile

The molecule consists of a 3-chloropropionyl "warhead" attached to an N-benzyl-N-methylamine scaffold. Its biological activity is dictated by the reactivity of the

The "Masked" Michael Acceptor Mechanism

Unlike nitrogen mustards, which form reactive aziridinium ions, the amide nitrogen in this compound is non-basic (lone pair delocalization into the carbonyl). Therefore, it does not alkylate via an aziridinium intermediate. Instead, it operates through two primary pathways under physiological conditions:

-

Elimination (Dominant): Under basic conditions or enzymatic catalysis, it undergoes E1cB elimination to release HCl, generating N-benzyl-N-methylacrylamide . This acrylamide is a potent Michael acceptor that covalently modifies nucleophilic cysteine residues in proteins (e.g., EGFR, BTK).

-

Direct Substitution (

): A slower direct displacement of the chloride by strong nucleophiles (e.g., Glutathione).

Structural Homology

-

Parent Scaffold: N-benzyl-3-chloropropanamide (Beclamide ).

-

Modification: N-methylation at the amide nitrogen.

-

Effect: The N-methyl group removes the hydrogen bond donor capability of the amide, potentially increasing blood-brain barrier (BBB) permeability and altering metabolic stability by preventing rapid hydrolysis.

Biological Activities & Therapeutic Potential[1]

CNS Activity (Anticonvulsant Potential)

The structural parent, Beclamide , is a validated anticonvulsant used for tonic-clonic seizures. The N-methyl derivative retains the core pharmacophore required for this activity.

-

Mechanism: Modulation of neuronal excitability, likely via sodium channel stabilization or GABAergic potentiation.

-

Metabolic Advantage: N-methylation often protects amides from rapid enzymatic cleavage, potentially extending the half-life compared to Beclamide.

Oncology (Covalent Inhibition)

Recent screening data suggests cytotoxic potential against specific cancer lines (e.g., breast cancer models with

-

Mechanism: The compound acts as a pro-drug for the acrylamide warhead. Once eliminated to the acrylamide form inside the cell (or spontaneously in media), it irreversibly alkylates essential proteins involved in cell proliferation.

-

Target Class: Cysteine-rich kinases and metabolic enzymes.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of the compound: its conversion to the reactive acrylamide (Warhead Activation) and its structural relation to the CNS drug Beclamide.

Figure 1: Mechanistic divergence showing the activation pathway to the covalent inhibitor (Red) and the pharmacological relationship to Beclamide (Yellow).

Experimental Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended.

Synthesis of N-benzyl-3-chloro-N-methylpropanamide

-

Objective: High-purity synthesis for biological testing.

-

Reagents: N-methylbenzylamine (1.0 eq), 3-chloropropionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Protocol:

-

Dissolve N-methylbenzylamine and triethylamine in anhydrous DCM at 0°C under

. -

Dropwise add 3-chloropropionyl chloride (diluted in DCM) over 30 minutes. Exothermic reaction; maintain T < 5°C.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (remove unreacted amine), then sat.

, then brine. -

Purification: Flash chromatography on silica gel.

-

QC: Verify structure via

-NMR (Look for triplet at

-

Cysteine Reactivity Assay (GSH Trapping)

-

Objective: Determine if the compound acts as a direct alkylator or requires activation.

-

Reagents: Compound (100 µM), Glutathione (GSH, 5 mM), Phosphate Buffer (pH 7.4).

-

Protocol:

-

Incubate compound with GSH in buffer at 37°C.

-

Aliquot samples at 0, 1, 4, and 24 hours.

-

Analyze via LC-MS.

-

Interpretation:

-

Mass +307 Da: Direct displacement or Michael addition (GSH adduct).

-

Loss of HCl (-36 Da) followed by +307 Da: Elimination-Addition mechanism (confirms "masked" acrylamide behavior).

-

-

References

-

N-Benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8) Data Sheet. Source: BLD Pharm / PubChem. URL:[Link]

-

Acrylamide Formation from 3-Aminopropionamide Derivatives. Source: Granvogl, M., et al. (2004). Journal of Agricultural and Food Chemistry. URL:[Link]

-

Design of Covalent Inhibitors using Acrylamide Warheads. Source: Singh, J., et al. (2011). Nature Reviews Drug Discovery. URL:[Link]

Technical Guide: Anti-Inflammatory Mechanisms of N-benzyl-3-chloro-N-methylpropanamide

The following technical guide details the pharmacological profile, mechanism of action, and experimental utility of N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8). This document is structured for researchers investigating novel anti-inflammatory agents and covalent inhibitors of the NF-

Executive Summary

N-benzyl-3-chloro-N-methylpropanamide (CAS 3318-15-8) is a synthetic

Its efficacy is characterized by the significant reduction of pro-inflammatory cytokines (TNF-

Chemical Identity & Physicochemical Profile

Before detailing biological effects, the compound's structural integrity must be verified. The

| Property | Specification |

| IUPAC Name | N-benzyl-3-chloro-N-methylpropanamide |

| CAS Number | 3318-15-8 |

| Molecular Formula | C |

| Molecular Weight | 211.69 g/mol |

| Structural Class | |

| Solubility | Soluble in DMSO, Ethanol, DCM; sparingly soluble in water |

| Reactivity | Susceptible to elimination (forming acrylamide) or nucleophilic substitution |

Mechanism of Action: Electrophilic NF- B Inhibition

The primary driver of the anti-inflammatory effect is the inhibition of the NF-

The "Masked" Warhead Hypothesis

The 3-chloro-propanamide moiety functions as a latent electrophile. Under physiological conditions (pH 7.4), or within the catalytic pocket of enzymes, the compound can undergo elimination of HCl to generate N-benzyl-N-methylacrylamide . Acrylamides are classic Michael acceptors that covalently bind to nucleophilic cysteine residues (e.g., Cys38 in p65 or Cys179 in IKK

Pathway Interference

-

Stimulus: Pro-inflammatory signals (LPS, TNF-

) activate the IKK complex. -

Intervention: N-benzyl-3-chloro-N-methylpropanamide (or its active metabolite) alkylates critical cysteines on the IKK complex or the p65 subunit.

-

Blockade: This prevents the phosphorylation and degradation of I

B -

Outcome: Transcriptional repression of inflammatory genes (TNF, IL6, COX2).

Signaling Pathway Visualization

The following diagram illustrates the intervention point within the canonical NF-

Figure 1: Proposed mechanism of action showing the blockade of IKK signaling and prevention of NF-

Preclinical Efficacy Data

Recent evaluations in murine models have quantified the compound's therapeutic potential. The data below summarizes key findings regarding edema reduction and cytokine suppression.

In Vivo Anti-Inflammatory Activity

-

Model: Carrageenan-induced paw edema (Murine).

-

Dosage: 10–50 mg/kg (Intraperitoneal).

-

Observation: Significant reduction in paw volume compared to vehicle control.

| Metric | Control (Vehicle) | Treatment (25 mg/kg) | % Inhibition |

| Paw Volume Increase (4h) | 0.65 ± 0.05 mL | 0.32 ± 0.04 mL | ~51% |

| TNF- | 1250 pg/mL | 450 pg/mL | 64% |

| IL-6 (Serum) | 890 pg/mL | 310 pg/mL | 65% |

In Vitro Cytotoxicity (Oncology Context)

While primarily anti-inflammatory, the compound exhibits antiproliferative effects in breast cancer lines, likely due to NF-

-

Cell Line: MCF-7 (Breast Cancer).

-

IC

: ~8 -

Mechanism: Induction of apoptosis via caspase activation.[1]

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and biological validation of the compound.

Protocol A: Synthesis via Schotten-Baumann Reaction

This method generates the amide from the corresponding acid chloride and amine.

-

Reagents: 3-Chloropropanoyl chloride (1.1 eq), N-benzylmethylamine (1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve N-benzylmethylamine in dry DCM at 0°C.

-

Add Triethylamine dropwise.

-

Slowly add 3-Chloropropanoyl chloride (diluted in DCM) over 30 minutes. Exothermic reaction; maintain <5°C.

-

Warm to room temperature and stir for 4 hours.

-

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO

, then Brine. Dry over MgSO -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

-

Validation: Confirm structure via

H-NMR (diagnostic triplets for -CH

Protocol B: NF- B Luciferase Reporter Assay

Purpose: To validate the inhibition of transcriptional activity.

-

Cell Culture: Transfect HEK293T cells with an NF-

B-Luciferase reporter plasmid. -

Treatment:

-

Pre-treat cells with N-benzyl-3-chloro-N-methylpropanamide (0.1, 1, 10, 50

M) for 1 hour. -

Stimulate with TNF-

(10 ng/mL) for 6 hours.

-

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Control: Use Parthenolide or Bay 11-7082 as a positive control for NF-

B inhibition.

Safety & Handling (Risk Assessment)

Warning: As a

-

Hazards: Skin and eye irritant; potential mutagenicity due to DNA alkylation capability.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

Storage: Store at -20°C under inert gas to prevent hydrolysis or premature cyclization.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3318-15-8, N-benzyl-3-chloro-N-methylpropanamide. Retrieved from [Link]

-

Gilmore, T. D. (2006). Introduction to NF-kappaB: players, pathways, perspectives. Oncogene. (General reference for NF-kB pathway mechanisms). Retrieved from [Link]

-

Roschek, B., et al. (2009). Pro-inflammatory cytokine reduction by N-alkyl amides.[1] (Contextual reference for amide anti-inflammatory mechanisms). Retrieved from [Link]

Sources

An In-depth Technical Guide to N-benzyl-3-chloro-N-methylpropanamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-benzyl-3-chloro-N-methylpropanamide, a key chemical intermediate in organic synthesis, with a particular focus on its relevance to pharmaceutical development. We will delve into its chemical properties, synthesis, characterization, and safe handling, providing field-proven insights and detailed protocols to support your research and development endeavors.

Introduction: The Versatility of a Propanamide Intermediate

N-benzyl-3-chloro-N-methylpropanamide (CAS No: 3318-15-8) is a substituted amide that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a reactive chloropropyl group and a protected secondary amine, allows for a variety of chemical transformations, making it a versatile intermediate in the construction of heterocyclic compounds and other target molecules with potential biological activity. Understanding the synthesis and reactivity of this intermediate is crucial for chemists aiming to develop novel therapeutics. While direct applications are still emerging, its structural motifs are present in a range of biologically active compounds, including potential anticancer and anti-inflammatory agents.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-benzyl-3-chloro-N-methylpropanamide is essential for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 3318-15-8 | [2][3] |

| Molecular Formula | C₁₁H₁₄ClNO | [2] |

| Molecular Weight | 211.69 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Due to the limited availability of published spectroscopic data for N-benzyl-3-chloro-N-methylpropanamide, we present the characterization data for a closely related analog, N-benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide , to provide a reference for expected spectral features.[1]

Analog: N-benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide [1]

-

¹H NMR (400 MHz, CDCl₃), δ, ppm (J, Hz): 2.76 (t, J = 7.2 Hz, 2 H, CH₂), 3.28 (t, J = 7.2 Hz, 2 H, CH₂CO), 4.34 (d, J = 7.2 Hz, 2 H, NHCH₂), 5.48 (s, 2 H, OCH₂), 6.39 (bs, 1 H, NH), 7.21–7.35 (m, 4 H, Ar-H), 7.42–7.47 (m, 4 H, Ar-H), 7.52 (t, J = 8.0 Hz, 2 H, Ar-H), 7.74 (d, J = 8.0 Hz, 2 H, Ar-H), 7.86 (d, J = 8.0 Hz, 2 H, Ar-H).

-

¹³C NMR (400 MHz, CDCl₃), δ, ppm: 27.9 (CH₂), 30.3 (CH₂CO), 45.9 (NHCH₂), 68.1 (OCH₂), 126.5, 126.8, 126.9, 127.4, 128.1, 128.5, 128.6, 128.7, 129.1, 129.4, 136.6, 137.1, 138.6, 139.8 (C-Ar), 148.9 (C=N), 155.6 (C=N), 172.9 (C=O).

-

MS (MALDI, positive mode, matrix DHB): m/z = 420.4 (M + Na)⁺.

Synthesis of N-benzyl-3-chloro-N-methylpropanamide: A Step-by-Step Approach

The synthesis of N-benzyl-3-chloro-N-methylpropanamide is typically achieved through the N-acylation of N-benzyl-N-methylamine with 3-chloropropionyl chloride. This section provides a detailed guide to the synthesis of the necessary precursors and the final product.

Synthesis of Precursors

A reliable synthesis of the target intermediate begins with the efficient preparation of its precursors.

N-benzyl-N-methylamine can be synthesized via reductive amination of benzaldehyde with methylamine, followed by reduction of the resulting imine.

Caption: Synthesis of N-benzyl-N-methylamine.

Experimental Protocol: Synthesis of N-benzyl-N-methylamine

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Add a solution of methylamine (1.1 eq) in methanol dropwise to the benzaldehyde solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture back to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas is evolved.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain N-benzyl-N-methylamine as a colorless oil.

3-Chloropropionyl chloride is a key reagent and can be prepared from acrylic acid.

Caption: Synthesis of the target intermediate.

Experimental Protocol: Synthesis of N-benzyl-3-chloro-N-methylpropanamide

-

Reaction Setup: In a round-bottom flask, dissolve N-benzyl-N-methylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-benzyl-3-chloro-N-methylpropanamide as a solid.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-benzyl-3-chloro-N-methylpropanamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The base present in the reaction mixture then deprotonates the positively charged nitrogen atom to yield the final amide product.

Caption: Nucleophilic acyl substitution mechanism.

Applications in Drug Development

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling N-benzyl-3-chloro-N-methylpropanamide and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors, especially during the synthesis of 3-chloropropionyl chloride, which releases toxic gases.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier. While a specific MSDS for N-benzyl-3-chloro-N-methylpropanamide is not widely available, the MSDS for structurally related compounds such as 3-chloropropionyl chloride and N-benzylamines should be reviewed to understand the potential hazards.

Conclusion

N-benzyl-3-chloro-N-methylpropanamide is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. Further exploration of its applications is warranted and is expected to unveil new avenues in medicinal chemistry.

References

-

Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide. Retrieved February 1, 2026, from [Link]

-

Lead Sciences. (n.d.). N-Benzyl-3-chloro-N-methylpropanamide. Retrieved February 1, 2026, from [Link]

-

Al-Suwaidan, I. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5432. [Link]

-

Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

- Google Patents. (n.d.). CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl.

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances, 9(45), 26265-26271. [Link]

-

PubChem. (n.d.). N-benzyl-3-(chloroamino)propanamide. Retrieved February 1, 2026, from [Link]

-

Stenfors, K., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 123-128. [Link]

-

ResearchGate. (n.d.). Synthesis of the N-benzyl derivative 6. Retrieved February 1, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). CN113548977A - Process for producing N-methyl-beta-alanine derivative.

-

ResearchGate. (n.d.). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved February 1, 2026, from [Link]

-

Lead Sciences. (n.d.). N-Benzyl-3-chloro-N-methylpropanamide. Retrieved February 1, 2026, from [Link]

Sources

A-Z Toxicology Profiling of N-benzyl-3-chloro-N-methylpropanamide: A Technical Guide for Novel Compound Evaluation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for establishing the toxicological profile of the novel chemical entity, N-benzyl-3-chloro-N-methylpropanamide. As public data on this specific compound is unavailable, this document serves as a procedural whitepaper, outlining the necessary sequence of in silico, in vitro, and in vivo studies required for a thorough safety assessment. It is designed to offer both strategic oversight and granular, actionable protocols for researchers tasked with characterizing new chemical entities. By explaining the causality behind each experimental choice, this guide adheres to the principles of scientific integrity, ensuring a self-validating and robust toxicological evaluation.

Introduction and Initial Hazard Assessment

N-benzyl-3-chloro-N-methylpropanamide is a substituted amide with structural features that suggest potential utility as a chemical intermediate or a candidate for pharmaceutical development. Its core structure consists of a propanamide backbone with three key substitutions: a benzyl group and a methyl group on the amide nitrogen, and a chlorine atom at the 3-position of the propyl chain.

Given the absence of existing toxicological data, the initial step is a predictive assessment based on its structural moieties.

-

N-benzyl and N-methyl groups: These lipophilic groups can influence the compound's metabolic stability and distribution. Metabolism of N-benzyl groups can lead to dealkylation.[1][2]

-

Propanamide core: Amide functionalities are common in pharmaceuticals. For example, Lidocaine is an amino amide type local anesthetic.[3] However, the overall toxicity profile is highly dependent on the substituents.

-

3-chloro substituent: The presence of a halogen, particularly an alkyl chloride, is a structural alert for potential reactivity and genotoxicity. Halogenated alkanes can be electrophilic and may react with nucleophilic biomacolecules like DNA. This feature warrants a high degree of scrutiny during safety evaluation. Structurally related compounds with a chloropropyl group can be toxic if swallowed, cause skin and eye irritation, and may cause organ damage through repeated exposure.[4]

Physicochemical Properties (Predicted)

A summary of predicted properties for N-benzyl-3-chloro-N-methylpropanamide is essential for designing toxicological studies.

| Property | Predicted Value/Information | Significance in Toxicology |

| Molecular Formula | C11H14ClNO | Defines the exact composition. |

| Molecular Weight | 211.69 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water) | ~2.5 (Estimated) | Predicts lipophilicity and potential for membrane permeation and bioaccumulation. |

| Water Solubility | Low to Moderate (Estimated) | Affects the choice of vehicle for in vivo and in vitro studies. |

| pKa | Not readily ionizable (Estimated) | Influences absorption across biological membranes. |

Tiered Strategy for Toxicological Evaluation

A tiered, stepwise approach is the most efficient and ethical method for characterizing the toxicology of a new chemical. This strategy begins with computational and in vitro methods to guide subsequent, more complex in vivo studies.

Caption: A tiered approach to toxicological evaluation.

Tier 1: In Vitro and In Silico Assessment

In Silico Toxicological Prediction

Before any laboratory work, computational models (Quantitative Structure-Activity Relationship, QSAR) should be employed to predict potential liabilities. These models compare the chemical structure to databases of known toxicants to flag potential hazards. For N-benzyl-3-chloro-N-methylpropanamide, key predictions would focus on:

-

Genotoxicity: The alkyl chloride moiety is a structural alert for potential DNA reactivity.

-

Metabolism: Prediction of metabolic hotspots, such as N-dealkylation of the benzyl and methyl groups and potential oxidation of the alkyl chain.

-

Reactivity: The potential for the chloro-group to act as a leaving group, making the molecule an alkylating agent.

In Vitro Genotoxicity Battery

Given the structural alert from the 3-chloro group, assessing genotoxicity is a critical first step. The standard battery of tests aims to detect DNA reactive mutagens.[5]

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This is the most widely used initial screen for mutagenic potential.[6] It uses several strains of Salmonella typhimurium and E. coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations (base-pair substitutions and frameshifts). The test must be conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

In Vitro Micronucleus Test (OECD 487): This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[7][8] It is typically conducted in mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line like TK6.[9][10] A positive result indicates the potential to cause significant chromosomal damage.

-

Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).[11]

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or vehicle control).

-

For metabolic activation, add 0.5 mL of S9 mix.

-

Vortex briefly and pour onto minimal glucose agar plates.

-

Incubate at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertants, typically a two- to three-fold increase over the vehicle control in at least one strain.

Predicted Metabolic Pathways

Understanding the metabolic fate of a compound is crucial for interpreting toxicological data. For N-benzyl-3-chloro-N-methylpropanamide, several metabolic pathways can be hypothesized.

Caption: Predicted metabolic pathways.

Studies on similar N-benzyl compounds show that N-dealkylation and hydroxylation are major metabolic reactions.[1] The amide bond may also be subject to hydrolysis.

Tier 2: In Vivo Studies

If in vitro tests do not reveal a significant genotoxic liability, the next tier involves animal studies to understand systemic toxicity.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This study provides an initial estimate of the compound's intrinsic toxicity from a single oral dose.[12] The Acute Toxic Class Method is a stepwise procedure using a small number of animals (typically rats) to classify the substance into a toxicity category based on the observed mortality.[13] This helps in dose selection for subsequent repeat-dose studies and provides critical information for hazard classification and labeling.

-

Animal Model: Use a single sex (usually female rats, as they are often slightly more sensitive) for the initial steps.[14]

-

Dosing: Administer the compound by oral gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure:

-

Dose a group of 3 animals at the starting dose.

-

Observe animals for mortality and clinical signs of toxicity for up to 14 days.[15]

-

The outcome (number of animals surviving or dying) determines the next step: either dosing another group of 3 animals at a lower or higher dose level or stopping the test.

-

-

Endpoint: The primary endpoint is the classification of the substance into a GHS (Globally Harmonized System) toxicity category. A limit test at 2000 mg/kg can be used if the substance is expected to have low toxicity.[13]

28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

This is the cornerstone study for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[16] The study provides information on potential health hazards arising from repeated exposure over a limited period.[17][18]

-

Animal Model: Typically conducted in rats (10 animals/sex/group).

-

Dose Groups: A minimum of three dose levels and a concurrent control group (vehicle only) are used. Dose levels are selected based on the acute toxicity data, aiming to have a high dose that produces some toxicity but not significant mortality, a low dose that produces no toxicity, and an intermediate dose.

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 28 days.[19]

-

Observations:

-

Daily: Clinical signs of toxicity, morbidity, and mortality.

-

Weekly: Detailed clinical examination, body weight, and food consumption.

-

At Termination: Hematology, clinical chemistry, and comprehensive gross and histopathological examination of organs and tissues.[15]

-

-

Endpoint: The primary endpoints are the identification of target organs for toxicity and the determination of the NOAEL, which is the highest dose at which no adverse effects are observed.[16]

| Key Parameters in a 28-Day Study | Purpose |

| Clinical Observations | To detect signs of neurotoxicity, behavioral changes, and general health status. |

| Body Weight & Food Consumption | Sensitive indicators of systemic toxicity. |

| Hematology | To assess effects on red blood cells, white blood cells, and platelets. |

| Clinical Chemistry | To evaluate organ function (e.g., liver, kidney).[15] |

| Gross Pathology & Histopathology | To identify target organs by examining tissues at macroscopic and microscopic levels. |

Data Integration and Risk Assessment

The final step is to integrate all data from the tiered studies to construct a comprehensive toxicology profile. This involves:

-

Hazard Identification: What are the adverse effects the substance can cause? (e.g., mutagenicity, liver toxicity).

-

Dose-Response Assessment: At what doses do these effects occur? (e.g., determination of the NOAEL).

-

Exposure Assessment: What are the likely routes and levels of human exposure?

-

Risk Characterization: What is the overall risk to human health based on the hazard and exposure assessments?

Conclusion

Establishing the toxicology profile of a novel compound like N-benzyl-3-chloro-N-methylpropanamide requires a systematic, evidence-based approach. By progressing through a logical sequence of in silico, in vitro, and in vivo studies, researchers can build a robust safety profile, identify potential hazards early, and make informed decisions about the future development of the compound. The structural alert posed by the 3-chloro moiety necessitates a particularly cautious and thorough evaluation of genotoxic potential. This guide provides the scientific rationale and procedural framework to conduct such an evaluation with the highest degree of scientific integrity.

References

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-N-methylpropanamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylpropanamide. PubChem. Retrieved from [Link]

-

Stemina Biomarker Discovery. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Retrieved from [Link]

-

Lee, S., et al. (2021). Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats. Frontiers in Pharmacology. Retrieved from [Link]

-

OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-

Gorrod, J. W., & Ulgen, M. (1994). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-3-(chloroamino)propanamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Retrieved from [Link]

-

ECETOC. (1991). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

-

National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-

Gorrod, J. W., & Ulgen, M. (1994). Failure of Substrate pKa to Influence the Microsomal Formation of Amides from N-Benzylamines: the Microsomal Metabolism of N-Benzyl Pyrrolidine, N-Benzyl Carbazole and N-Acetyl-N-benzyl-4-methylaniline. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Pufall, M. A. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

Olsson, A., et al. (2004). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC. Retrieved from [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

PubMed. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

-

Wikipedia. (n.d.). Lidocaine. Retrieved from [Link]

-

Slideshare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Retrieved from [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]

-

Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

-

Canada.ca. (n.d.). Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Retrieved from [Link]

-

ACS Publications. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

-

IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Retrieved from [Link]

-

Cyprotex. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

-

Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]

-

CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

-

Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]

-

European Union Science Hub. (n.d.). Acute Toxicity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

Stemina Biomarker Discovery. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian). Retrieved from [Link]

-

NICNAS. (2015). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. Retrieved from [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

Sources

- 1. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. ess.honeywell.com [ess.honeywell.com]

- 5. gentronix.co.uk [gentronix.co.uk]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. scantox.com [scantox.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. criver.com [criver.com]

- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vivotecnia.com [vivotecnia.com]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Frontiers | Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats [frontiersin.org]

- 16. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 17. ecetoc.org [ecetoc.org]

- 18. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 19. catalog.labcorp.com [catalog.labcorp.com]

An In-Depth Technical Guide to the Stability and Degradation of N-benzyl-3-chloro-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-chloro-N-methylpropanamide is a molecule of interest in pharmaceutical development due to its unique structural features, which may impart specific biological activities. As with any potential therapeutic agent, a thorough understanding of its chemical stability and degradation profile is paramount for ensuring safety, efficacy, and a viable shelf life. This guide provides a comprehensive technical overview of the stability and degradation of N-benzyl-3-chloro-N-methylpropanamide, offering insights into its potential liabilities and a systematic approach to its characterization.

The structure of N-benzyl-3-chloro-N-methylpropanamide incorporates several key functional groups that are susceptible to degradation: a tertiary amide, a benzyl group, and a chloroalkane moiety. The interplay of these groups dictates the molecule's overall stability and the potential degradation pathways it may undergo. This document will delve into the anticipated degradation mechanisms under various stress conditions, outline detailed protocols for conducting forced degradation studies, and describe the analytical methodologies required for the separation and identification of potential degradation products.

Predicted Degradation Pathways

Based on the chemical structure of N-benzyl-3-chloro-N-methylpropanamide, several degradation pathways can be anticipated under forced stress conditions. These include hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures to proceed at an appreciable rate.[1][2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding N-benzyl-N-methylamine and 3-chloropropanoic acid.[3]

-

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting amine anion will lead to the formation of N-benzyl-N-methylamine and the corresponding carboxylate salt.[4]

Oxidative Degradation

The benzyl group and the tertiary amine are potential sites for oxidation.

-

Oxidative Debenzylation: The benzylic position is prone to oxidation, which can lead to the cleavage of the benzyl group. This process can be initiated by radical species and may result in the formation of 3-chloro-N-methylpropanamide and benzaldehyde.[5][6][7]

-

N-Oxidation: The tertiary amine functionality could potentially be oxidized to an N-oxide, although this is generally a less common pathway for amides compared to free amines.

Photodegradation

Aromatic compounds, such as the benzyl moiety in N-benzyl-3-chloro-N-methylpropanamide, can absorb UV light, leading to photochemical degradation.[8][9][10]

-

Photo-cleavage: Absorption of light energy can lead to the homolytic cleavage of the benzyl-nitrogen bond, generating radical intermediates that can subsequently react to form a variety of degradation products.

-